2-(2-Chloro-4-fluorophenyl)propan-2-ol
Description
2-(2-Chloro-4-fluorophenyl)propan-2-ol is a tertiary alcohol featuring a halogenated aromatic ring. Its structure includes a propan-2-ol backbone substituted with a 2-chloro-4-fluorophenyl group.
Properties
CAS No. |
51788-82-0 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
SUZZJQVBUZDTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)propan-2-ol finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological properties, potentially serving as a precursor for drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. Molecular targets and pathways involved can include enzymes or receptors critical to microbial survival.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Key Structural Features
The compound’s halogenated aromatic ring (chloro and fluoro substituents) and tertiary alcohol group distinguish it from related molecules. Below is a comparative analysis with four structurally similar compounds:
Table 1: Structural and Functional Comparison of 2-(2-Chloro-4-fluorophenyl)propan-2-ol and Analogues
Pharmacological Activity
Physicochemical Properties
- Solubility: The tertiary alcohol group in this compound likely confers moderate polarity, enhancing solubility in alcohols like methanol. By contrast, triazole-containing analogues (e.g., Fluconazole Impurity 35) exhibit higher molecular weights (>300 g/mol) and may require specialized solvents .
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